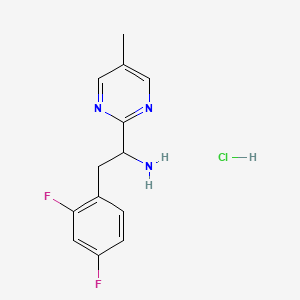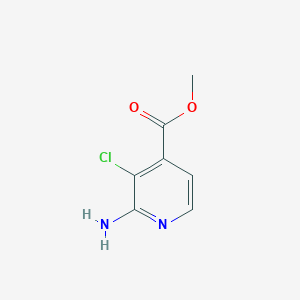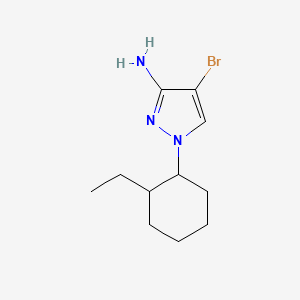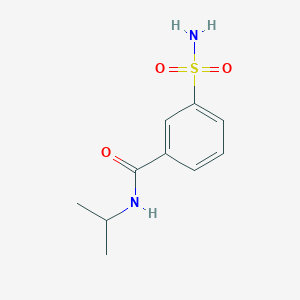
n-Isopropyl-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H14N2O3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
n-Isopropyl-3-sulfamoylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential capsid assembly modulator for the treatment of hepatitis B virus (HBV) infections.
Materials Science: The compound has been used in the development of temperature-sensitive polymers and hydrogels for controlled release applications.
Biology: Its derivatives have been investigated for their antibacterial and antiviral properties.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as a capsid assembly modulator, it targets the core protein of the hepatitis B virus, inhibiting the viral assembly process. This disruption prevents the formation of functional viral particles, thereby reducing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamoylbenzamide: A parent compound with similar structural features.
Benzamide: Another related compound with a simpler structure.
Sulfonamides: A broader class of compounds with sulfonamide groups.
Uniqueness
n-Isopropyl-3-sulfamoylbenzamide is unique due to its specific structural modifications, which enhance its efficacy as a capsid assembly modulator. Its isopropyl group and sulfamoyl moiety contribute to its distinct chemical and biological properties, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
N-propan-2-yl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)12-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
GGWAMQDRXIBATD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


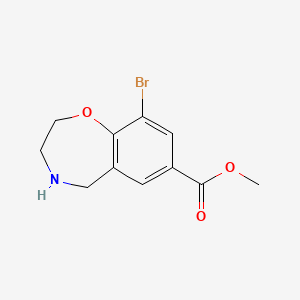
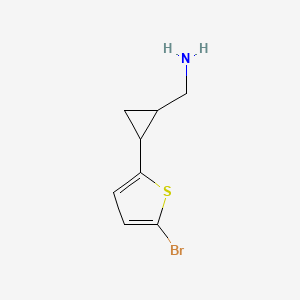
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
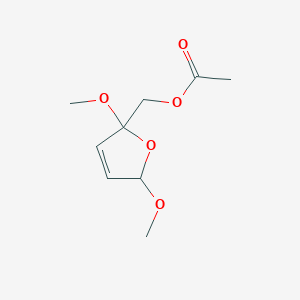
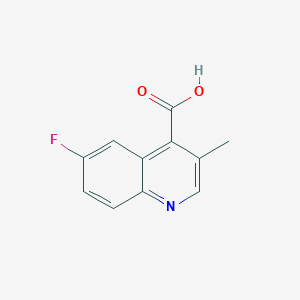
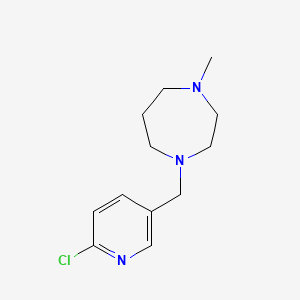
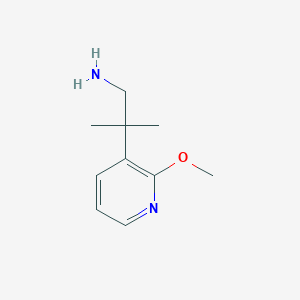
amino]valeric acid](/img/structure/B13544282.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
